molecular formula C20H32N2O6 B1146812 Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate CAS No. 1391053-19-2

Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate

Cat. No.: B1146812
CAS No.: 1391053-19-2
M. Wt: 396.484
InChI Key: SMVPICJZLFTCNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate, also known as this compound, is a useful research compound. Its molecular formula is C20H32N2O6 and its molecular weight is 396.484. The purity is usually 95%.
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Biological Activity

Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate, often abbreviated as Tert-butyl carbamate, is a synthetic compound widely utilized in organic chemistry, particularly in peptide synthesis as a protecting group for amines. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

  • Molecular Formula : C15H21N5O4
  • Molar Mass : 335.36 g/mol
  • Density : 1.296 g/cm³ (predicted)
  • Melting Point : 149-150 °C
  • pKa : 9.59 (predicted)

Tert-butyl carbamate functions primarily as a protecting group for amines during chemical reactions. The stability of the tert-butoxycarbonyl (Boc) group allows for the selective protection of amine functionalities, which can be deprotected under acidic conditions to yield free amines for further synthetic applications .

Biological Activity

The biological activity of Tert-butyl carbamate is largely linked to its role in drug synthesis and medicinal chemistry. It is used to protect amine groups that are crucial for the biological activity of various pharmaceutical compounds. This protection is essential during multi-step synthesis processes where specific functional groups need to remain intact.

Case Studies and Research Findings

  • Peptide Synthesis : Research has demonstrated that Tert-butyl carbamate is effective in synthesizing peptides that target specific biological pathways. For example, oligopeptides synthesized using Tert-butyl carbamate showed promising results in targeting E. coli type I secretion systems, highlighting its utility in developing antimicrobial agents .
  • Cytotoxicity Studies : In vitro studies on HepG2 liver cell lines have evaluated the cytotoxic effects of compounds synthesized using Tert-butyl carbamate as a protecting group. Results indicated varying levels of cytotoxicity, which are essential for assessing the therapeutic potential of new drugs .
  • Deprotection Reactions : The compound undergoes deprotection reactions using strong acids like trifluoroacetic acid, leading to the release of free amines that can exhibit biological activity. This characteristic is crucial in pharmaceutical applications where the amine's activity must be preserved until the final stages of synthesis .

Applications in Industry

This compound is not only pivotal in academic research but also finds applications in:

  • Pharmaceutical Development : As a protecting group in the synthesis of various drugs.
  • Agrochemicals : Used in the production of specialty chemicals and intermediates .

Summary Table of Biological Activity

Aspect Details
Chemical Role Protecting group for amines
Biological Target E. coli type I secretion systems
Cytotoxicity Studies Evaluated on HepG2 liver cell lines
Deprotection Method Trifluoroacetic acid or hydrochloric acid
Applications Pharmaceutical and agrochemical industries

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O6/c1-19(2,3)27-17(23)21-11-13-25-15-9-7-8-10-16(15)26-14-12-22-18(24)28-20(4,5)6/h7-10H,11-14H2,1-6H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVPICJZLFTCNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=CC=C1OCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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